3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline
Overview
Description
The compound 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a derivative of aniline, which is a pivotal building block in the synthesis of various pharmaceuticals, dyes, and polymers. Aniline derivatives are known for their diverse chemical reactivity and have been extensively studied in the context of organic synthesis and material science.
Synthesis Analysis
The synthesis of aniline derivatives typically involves the functionalization of the aniline ring. For instance, the practical synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline was achieved by condensing 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction with iron and ammonium chloride, yielding an 82% overall yield . Although this process does not directly describe the synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, it provides insight into the type of reactions and conditions that might be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be elucidated using computational methods such as density functional theory (DFT) and Hartree-Fock calculations. For example, the molecular geometry and vibrational frequencies of 3-chloro-4-methyl aniline were calculated using these methods, which can be compared to experimental values to confirm the structure . These techniques could be applied to determine the molecular structure of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.
Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions, which can be influenced by substituents on the aniline ring. The reactions of 5-substituted-2,3-dichloronaphthoquinones with aniline resulted in the formation of two isomers, and the effects of the 5-substituent on the reactivity at the 2- and 3-positions were discussed . Similarly, the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride led to the formation of heterocyclic products . These studies highlight the diverse reactivity of aniline derivatives and suggest that 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline could also participate in a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be influenced by the nature of the substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's melting point, solubility, and reactivity. The study of hydrogen-bonded chains in related compounds provides insights into the intermolecular interactions that can influence the physical properties of these molecules . Understanding these properties is essential for the practical application of aniline derivatives in various fields.
Scientific Research Applications
Synthesis and Characterization
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, a compound with potential applications in scientific research, can be synthesized through various chemical processes. The synthesis often involves high-pressure hydrolysis and reduction reactions, followed by addition reactions with specific ethers to yield the final product. Such synthesis processes are noted for their high yields, good quality of the product, and minimal environmental pollution (Wen Zi-qiang, 2007). Another approach involves the condensation of specific benzene derivatives with nitrophenol in the presence of potassium carbonate, leading to high overall yields and robustness, making the process suitable for industrial production (Zhang Qingwen, 2011).
Adsorption Properties
The adsorption properties of chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, have been studied in depth. These compounds are commonly used in the production of dyes, pharmaceuticals, and agricultural agents. Halloysite, an efficient adsorbent, has been examined for its ability to adsorb toxic compounds like chloro derivatives of aniline from wastewater. Through inverse liquid chromatography, adsorption equations and constants have been determined, providing valuable insights into the removal of such toxic compounds from the environment (P. Słomkiewicz et al., 2017).
Catalytic Oxidation
Fe(3)O(4) magnetic nanoparticles have been successfully synthesized and used to remove phenol and aniline from aqueous solutions, showcasing their potential in the catalytic oxidation of phenolic and aniline compounds. These nanoparticles, combined with H(2)O(2), can completely remove phenol and aniline under specific conditions, with significant total organic carbon (TOC) abatement efficiency. The stability and reusability of these nanoparticles, along with their ability to eliminate substituted phenolic and aniline compounds, highlight their application in environmental remediation (Shengxiao Zhang et al., 2009).
Mesomorphic Properties
The effect of chloro and methyl substitutions on the mesomorphic properties of certain aniline derivatives has been investigated. Such studies provide insights into the relationship between molecular structure and the phase behavior of liquid crystals, which are crucial for applications in display technologies and other areas where the control of liquid crystalline properties is essential (H. Hasegawa et al., 1989).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENXDYVJQBLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197931 | |
Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline | |
CAS RN |
946729-73-3 | |
Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946729-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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